BenchChemオンラインストアへようこそ!

7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

Purity Procurement Quality Control

Select this 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (CAS 2060006-57-5) to differentiate your medchem program via its partially saturated, sp³-enriched scaffold. Unlike fully aromatic analogs, the hydrogenated pyridine ring enhances conformational flexibility and metabolic stability—advantages for CNS candidates where its predicted XLogP3 ≈0.1 may reduce hERG liability. The 7-methyl group creates a stereocenter for enantioselective library synthesis targeting chiral environments (e.g., kinase ATP pockets, GPCRs), while the free carboxylic acid enables rapid coupling to hydrazides, amides, or esters for antifungal SAR expansion. Also deployable as a pharmaceutical impurity reference standard at ≥95% purity.

Molecular Formula C9H13ClN2O2
Molecular Weight 216.66 g/mol
CAS No. 2060006-57-5
Cat. No. B1435925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
CAS2060006-57-5
Molecular FormulaC9H13ClN2O2
Molecular Weight216.66 g/mol
Structural Identifiers
SMILESCC1CCN2C=C(N=C2C1)C(=O)O.Cl
InChIInChI=1S/C9H12N2O2.ClH/c1-6-2-3-11-5-7(9(12)13)10-8(11)4-6;/h5-6H,2-4H2,1H3,(H,12,13);1H
InChIKeyITQJMXZCIRMMOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (CAS 2060006-57-5): Saturated Imidazopyridine Scaffold for Drug Discovery


7-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (CAS 2060006-57-5) is a partially saturated, bicyclic heterocyclic building block featuring a carboxylic acid handle at the 2-position and a methyl substituent at the 7-position of the tetrahydro-pyridine ring . It belongs to the broad imidazo[1,2-a]pyridine family but is distinguished by its fully hydrogenated pyridine ring, which imparts higher sp³ character relative to the aromatic analogs. The compound is primarily offered as a versatile small-molecule scaffold for medicinal chemistry and as a potential pharmaceutical impurity reference standard .

Why 7-Methyl-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid HCl Cannot Be Swapped with Its Aromatic or Non-Methylated Analogs


The compound's partially saturated (5,6,7,8-tetrahydro) pyridine ring introduces a defined stereoelectronic environment that is absent in the fully aromatic imidazo[1,2-a]pyridine-2-carboxylic acid series [1]. Substituting with a different core, such as an ordinary aromatic imidazopyridine carboxylic acid or a non-methylated tetrahydro analog, changes the scaffold's conformational flexibility, lipophilicity, and metabolic susceptibility, which cannot be assumed to be interchangeable without explicit comparative data. The 7-methyl group further modulates the basicity of the tertiary amine and creates a chiral center, factors that can influence binding interactions and pharmacokinetic profiles in lead optimization [2].

Quantitative Differentiation Evidence for 7-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid HCl Against Closest Analogs


Commercial Purity Benchmarking: 7-Methyl-Tetrahydroimidazopyridine Carboxylic Acid HCl vs. Aromatic 7-Methyl Analog

The commercial availability of 7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is specified with a purity of 95% (by HPLC) from the primary manufacturer/distributor Enamine via Sigma-Aldrich . In comparison, its closest aromatic analog, 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (CAS 1220039-32-6), is commonly offered at purities of 95% or 98% from various vendors, but specific analytical certification can vary significantly between suppliers . This defined 95% specification provides a reliable baseline for users seeking a consistent building block for parallel synthesis or lead optimization campaigns.

Purity Procurement Quality Control

Lipophilicity Shift: 7-Methyl-Tetrahydro vs. Aromatic 7-Methyl Imidazopyridine Carboxylic Acid

The replacement of the aromatic pyridine ring with a saturated tetrahydro ring is expected to lower the compound's lipophilicity (logP). Based on in silico predictions for the free base forms, 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid has a predicted XLogP3 of approximately 0.1, whereas its aromatic counterpart 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid has a predicted XLogP3 of approximately 1.2 [1]. This nearly 1.1 log unit decrease indicates significantly higher aqueous solubility and potentially reduced membrane permeability for the saturated analog, a crucial parameter for CNS drug discovery where lower logP values are often desirable.

Lipophilicity logP Drug-likeness

Antifungal Activity Baseline for the Tetrahydroimidazo[1,2-a]pyridine Scaffold

While direct antifungal data for the 7-methyl-2-carboxylic acid derivative is not available, the core tetrahydroimidazo[1,2-a]pyridine scaffold has demonstrated potent and selective antifungal activity. Specifically, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene) exhibited MIC values as low as 0.016 mg/mL against multiple Candida species with no in vitro cytotoxicity up to 25 µg/mL [1]. This establishes a class-level precedent that the saturated scaffold can confer potent and selective antifungal effects. The 7-methyl-2-carboxylic acid derivative offers a functionalizable handle (the free carboxylic acid) to elaborate into similar hydrazide or amide libraries for structure-activity relationship (SAR) exploration.

Antifungal Candida MIC Selectivity

Chiral Center Introduction for Stereochemical Diversification

The 7-methyl substituent on the partially saturated ring introduces a stereogenic center, a feature absent in the non-methylated tetrahydro analog (CAS 917364-11-5) and in the planar aromatic analogs [1]. This stereocenter enables the exploration of enantioselective interactions with biological targets. While specific enantiomeric excess or biological data for the resolved enantiomers of this compound have not been published, the presence of a single chiral center offers a clear synthetic advantage for medicinal chemistry programs aiming to improve target selectivity or achieve patent differentiation.

Chirality Stereochemistry Lead Optimization

Optimal Application Scenarios for 7-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid HCl Based on Differential Evidence


Antifungal Lead Generation via Amide or Hydrazide Library Synthesis

Leveraging the class-level antifungal potency demonstrated for the tetrahydroimidazo[1,2-a]pyridine scaffold (MIC 0.016 mg/mL) [1], researchers can employ this compound as a core building block for the rapid parallel synthesis of hydrazide, amide, or ester derivatives. The free carboxylic acid at the 2-position allows for straightforward coupling, enabling SAR expansion of the antifungal pharmacophore identified in the literature.

CNS Drug Discovery Requiring Low Lipophilicity Scaffolds

The predicted XLogP3 of approximately 0.1 for the free base form [1] indicates high aqueous solubility and low membrane permeability, properties often advantageous for central nervous system (CNS) drug candidates to minimize off-target binding. This compound can be prioritized over its more lipophilic aromatic analog (XLogP3 ~1.2) for CNS programs where lower logP correlates with improved metabolic stability and reduced hERG liability.

Stereochemistry-Driven Selectivity Optimization

The single stereogenic center at the 7-position, which is absent in the non-methylated analog (CAS 917364-11-5) [1], makes this compound a valuable scaffold for generating enantiomerically pure libraries. This is particularly relevant for programs targeting chiral biological environments, such as kinase ATP-binding pockets or GPCRs, where enantioselective binding can significantly improve potency and selectivity profiles.

Pharmaceutical Impurity Reference Standard or Process Control

As indicated by vendors , this compound can serve as a reference standard for detecting and quantifying related impurities in active pharmaceutical ingredients (APIs) derived from imidazo[1,2-a]pyridine chemistry. Its defined purity of 95% from a major supplier supports its use in analytical method validation and quality control workflows.

Quote Request

Request a Quote for 7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.